molecular formula C13H22O2 B14405935 2-(3-Methoxypropyl)-2,4,4-trimethyl-5-methylidenecyclopentan-1-one CAS No. 88400-81-1

2-(3-Methoxypropyl)-2,4,4-trimethyl-5-methylidenecyclopentan-1-one

Cat. No.: B14405935
CAS No.: 88400-81-1
M. Wt: 210.31 g/mol
InChI Key: DTASAOHZWACVGP-UHFFFAOYSA-N
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Description

2-(3-Methoxypropyl)-2,4,4-trimethyl-5-methylidenecyclopentan-1-one is a complex organic compound with a unique structure that includes a cyclopentane ring substituted with methoxypropyl and methylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypropyl)-2,4,4-trimethyl-5-methylidenecyclopentan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxy-1-propanol with triethylamine and dichloromethane, followed by the addition of acryloyl chloride . This reaction is typically carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts, to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypropyl)-2,4,4-trimethyl-5-methylidenecyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(3-Methoxypropyl)-2,4,4-trimethyl-5-methylidenecyclopentan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxypropyl)-2,4,4-trimethyl-5-methylidenecyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxypropyl)-2,4,4-trimethyl-5-methylidenecyclopentan-1-one is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

88400-81-1

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

2-(3-methoxypropyl)-2,4,4-trimethyl-5-methylidenecyclopentan-1-one

InChI

InChI=1S/C13H22O2/c1-10-11(14)13(4,7-6-8-15-5)9-12(10,2)3/h1,6-9H2,2-5H3

InChI Key

DTASAOHZWACVGP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)C1=C)(C)CCCOC)C

Origin of Product

United States

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